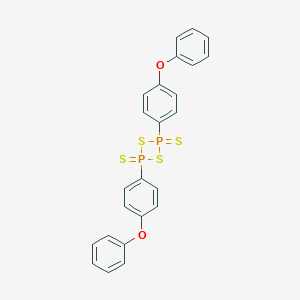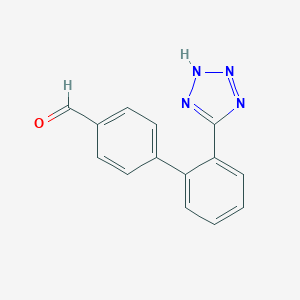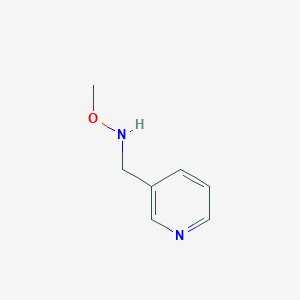
O-Methyl-N-(3-pyridylmethyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
O-Methyl-N-(3-pyridylmethyl)hydroxylamine, commonly known as MPNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNH is a hydroxylamine derivative that has been synthesized using various methods and has been shown to have diverse biological effects.
作用機序
The exact mechanism of action of MPNH is not fully understood. However, it has been suggested that MPNH may act as a prodrug, releasing hydroxylamine and pyridine moieties, which can then interact with various cellular targets. MPNH has been reported to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase.
生化学的および生理学的効果
MPNH has been shown to have diverse biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. MPNH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPNH has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MPNH has several advantages for lab experiments. It is stable, easy to synthesize, and has been shown to have low toxicity. However, MPNH has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its biological activity.
将来の方向性
There are several potential future directions for MPNH research. One area of interest is the development of MPNH derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications. MPNH has also been studied for its potential use as a diagnostic tool in cancer imaging. Further research in this area may lead to the development of new diagnostic methods for cancer detection.
Conclusion:
In conclusion, MPNH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have diverse biological effects. MPNH has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications.
科学的研究の応用
MPNH has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. MPNH has also been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
120739-78-8 |
|---|---|
製品名 |
O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
N-methoxy-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c1-10-9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3 |
InChIキー |
QEUIXVGKTZABLL-UHFFFAOYSA-N |
SMILES |
CONCC1=CN=CC=C1 |
正規SMILES |
CONCC1=CN=CC=C1 |
同義語 |
3-Pyridinemethanamine,N-methoxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


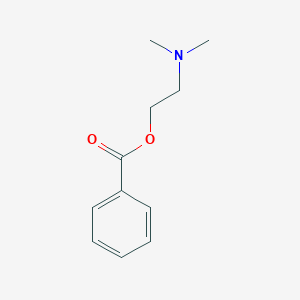
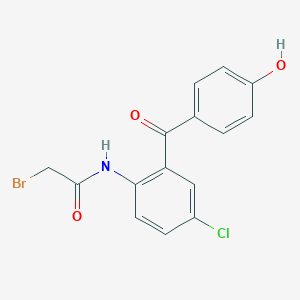
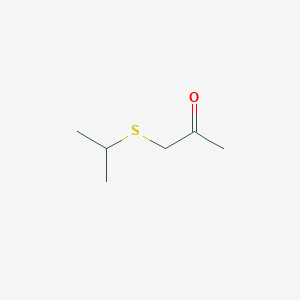
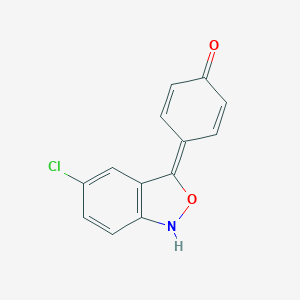
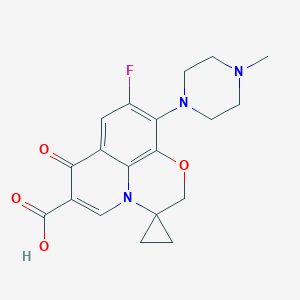
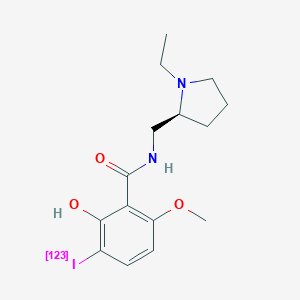
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
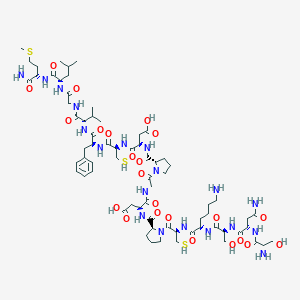
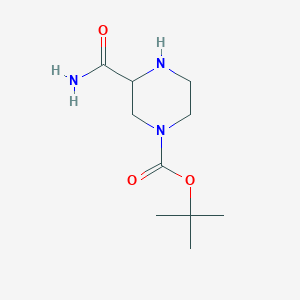
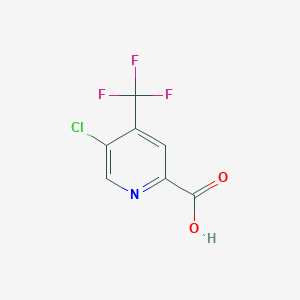
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
